Austocystin A from aspergillus ustus
CAS No.:
Cat. No.: VC20553919
Molecular Formula: C19H13ClO6
Molecular Weight: 372.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13ClO6 |
|---|---|
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | (4R,8S)-17-chloro-2,18-dimethoxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14(19),15,17-heptaen-20-one |
| Standard InChI | InChI=1S/C19H13ClO6/c1-22-17-9(20)3-4-10-14(17)16(21)15-12(25-10)7-11-13(18(15)23-2)8-5-6-24-19(8)26-11/h3-8,19H,1-2H3/t8-,19+/m1/s1 |
| Standard InChI Key | POXKBPUNCDMQMW-YLVJLNSGSA-N |
| Isomeric SMILES | COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)O[C@H]5[C@@H]4C=CO5)OC)Cl |
| Canonical SMILES | COC1=C(C=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)OC)Cl |
Introduction
Structural Characteristics and Molecular Identity
Austocystin A is a fused polycyclic compound characterized by a linear arrangement of a xanthone core and a bisdihydrofuran moiety. Its IUPAC name, -7-chloro-3a,12a-dihydro-4,6-dimethoxy--furo[3',2':4,5]furo[3,2-b]xanthene-5-one, reflects its intricate stereochemistry . Key structural features include:
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Chlorine substitution at position C-7, critical for its bioactivity.
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Two methoxy groups at C-4 and C-6, enhancing lipophilicity.
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Fused furan rings contributing to planar rigidity and DNA intercalation potential .
The compound’s stereochemistry was resolved through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, confirming the cis configuration of the dihydrofuran rings . Table 1 summarizes its physicochemical properties.
Table 1. Physicochemical Properties of Austocystin A
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.8 g/mol |
| Melting Point | 113–116 °C |
| Solubility | Chloroform, methanol |
| Key Functional Groups | Chlorine, methoxy, ketone |
Biosynthetic Pathway and Polyketide Origin
Austocystin A is synthesized via the polyketide pathway, a route common to many fungal secondary metabolites. Isotopic labeling studies using -acetate revealed that its carbon skeleton originates from nine acetate units, with no randomization observed during the anthraquinone-to-xanthone conversion . Key biosynthetic steps include:
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Chain elongation: Sequential condensation of malonyl-CoA units by polyketide synthase (PKS).
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Cyclization: Formation of the anthraquinone intermediate, which undergoes oxidative cleavage to yield the xanthone core.
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Chlorination and methoxylation: Post-PKS modifications introducing halogen and methoxy groups .
Notably, the bisdihydrofuran moiety arises from epoxidation and cyclization of a prenyl side chain, a mechanism shared with aflatoxins but distinct in stereochemical outcomes .
Biological Activities and Mechanisms of Action
Cytotoxicity and DNA Damage
Austocystin A demonstrates pronounced cytotoxicity, particularly in renal epithelial cells, where it surpasses the toxicity of sterigmatocystin . Mechanistic studies on its analogue austocystin D reveal that cytochrome P450 (CYP)-mediated epoxidation generates reactive intermediates that induce DNA double-strand breaks, activating the ATM-pH2AX pathway . While direct evidence for austocystin A’s genotoxicity is limited, structural similarities suggest a comparable mechanism involving CYP3A4 activation .
Immunosuppressive Effects
Recent investigations identified austocystin derivatives, including 1″-hydroxy austocystin D, as potent inhibitors of T-cell proliferation () . Austocystin A likely shares this activity due to conserved structural motifs, such as the vinyl ether group, which modulates interleukin-6 (IL-6) expression in immune cells .
Antifungal Resistance Implications
Clinical isolates of A. ustus exhibit multidrug resistance, with austocystin-producing strains showing reduced susceptibility to azoles ( for voriconazole) . This resistance may stem from efflux pump overexpression or CYP-mediated detoxification, though direct links to austocystin biosynthesis remain speculative .
Pharmacological and Therapeutic Considerations
Challenges in Clinical Translation
The compound’s mycotoxin nature poses significant hurdles. In murine models, austocystin-producing A. ustus infections led to 50% mortality within eight days, underscoring systemic toxicity risks . Furthermore, metabolic activation by hepatic CYPs may exacerbate off-target effects, limiting in vivo applicability .
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